2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid
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Overview
Description
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid is an organic compound with the molecular formula C11H12O5 It is known for its unique structure, which includes a benzoic acid moiety and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 1-hydroxypropan-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-{[(1-Oxopropan-2-yl)oxy]carbonyl}benzoic acid.
Reduction: Formation of 2-{[(1-Hydroxypropan-2-yl)oxy]methyl}benzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the benzoic acid moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-Hydroxyethyl)oxy]carbonyl}benzoic acid
- 2-{[(1-Hydroxybutan-2-yl)oxy]carbonyl}benzoic acid
- 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}phenylacetic acid
Uniqueness
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropan-2-yl group provides additional sites for hydrogen bonding and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
56207-96-6 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(1-hydroxypropan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(6-12)16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChI Key |
HTSZGPUBODALCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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